Cas no 2229491-94-3 (4-(4-bromopentyl)morpholine)
4-(4-bromopentyl)morpholine Chemical and Physical Properties
Names and Identifiers
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- 4-(4-bromopentyl)morpholine
- 2229491-94-3
- EN300-1920618
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- Inchi: 1S/C9H18BrNO/c1-9(10)3-2-4-11-5-7-12-8-6-11/h9H,2-8H2,1H3
- InChI Key: PJXQRDHDHHATKH-UHFFFAOYSA-N
- SMILES: BrC(C)CCCN1CCOCC1
Computed Properties
- Exact Mass: 235.05718g/mol
- Monoisotopic Mass: 235.05718g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 12.5Ų
4-(4-bromopentyl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1920618-0.05g |
4-(4-bromopentyl)morpholine |
2229491-94-3 | 0.05g |
$959.0 | 2023-09-17 | ||
| Enamine | EN300-1920618-0.1g |
4-(4-bromopentyl)morpholine |
2229491-94-3 | 0.1g |
$1005.0 | 2023-09-17 | ||
| Enamine | EN300-1920618-0.25g |
4-(4-bromopentyl)morpholine |
2229491-94-3 | 0.25g |
$1051.0 | 2023-09-17 | ||
| Enamine | EN300-1920618-0.5g |
4-(4-bromopentyl)morpholine |
2229491-94-3 | 0.5g |
$1097.0 | 2023-09-17 | ||
| Enamine | EN300-1920618-1.0g |
4-(4-bromopentyl)morpholine |
2229491-94-3 | 1g |
$1142.0 | 2023-06-02 | ||
| Enamine | EN300-1920618-2.5g |
4-(4-bromopentyl)morpholine |
2229491-94-3 | 2.5g |
$2240.0 | 2023-09-17 | ||
| Enamine | EN300-1920618-5.0g |
4-(4-bromopentyl)morpholine |
2229491-94-3 | 5g |
$3313.0 | 2023-06-02 | ||
| Enamine | EN300-1920618-10.0g |
4-(4-bromopentyl)morpholine |
2229491-94-3 | 10g |
$4914.0 | 2023-06-02 | ||
| Enamine | EN300-1920618-1g |
4-(4-bromopentyl)morpholine |
2229491-94-3 | 1g |
$1142.0 | 2023-09-17 | ||
| Enamine | EN300-1920618-5g |
4-(4-bromopentyl)morpholine |
2229491-94-3 | 5g |
$3313.0 | 2023-09-17 |
4-(4-bromopentyl)morpholine Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 4-(4-bromopentyl)morpholine
4-(4-Bromopentyl)morpholine (CAS No. 2229491-94-3): A Versatile Chemical Intermediate for Modern Applications
4-(4-Bromopentyl)morpholine (CAS No. 2229491-94-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This brominated morpholine derivative serves as a crucial building block in synthetic chemistry, particularly in the development of novel drug candidates and functional materials. With its unique molecular structure combining a morpholine ring and a brominated alkyl chain, this compound offers exceptional versatility for chemical modifications and molecular design.
The growing interest in 4-(4-bromopentyl)morpholine synthesis aligns with current trends in precision medicine and targeted drug delivery systems. Researchers are particularly interested in how this compound's chemical properties can be leveraged to create more effective pharmaceutical formulations. The bromine substituent at the pentyl position provides an excellent handle for further cross-coupling reactions, making it valuable in palladium-catalyzed transformations commonly used in drug discovery.
From a material science perspective, 4-(4-bromopentyl)morpholine applications extend to the development of advanced polymers and functional surfaces. The compound's ability to introduce both polar (morpholine) and non-polar (alkyl) characteristics makes it particularly useful for creating amphiphilic materials with tailored properties. Recent studies have explored its potential in smart coatings and responsive materials that adapt to environmental stimuli.
The safety profile of 4-(4-bromopentyl)morpholine has been carefully evaluated to meet industry standards. While not classified as hazardous under normal handling conditions, proper laboratory safety protocols should always be followed when working with this chemical. The compound's stability characteristics and storage requirements make it suitable for standard research environments without requiring specialized containment.
Market analysis indicates growing demand for high-purity 4-(4-bromopentyl)morpholine, particularly from the pharmaceutical intermediates sector. Manufacturers are responding by developing improved synthetic routes to 4-(4-bromopentyl)morpholine that offer better yields and reduced environmental impact. The current price trends for 4-(4-bromopentyl)morpholine reflect its increasing importance in specialty chemical applications.
Recent innovations in green chemistry approaches have led to more sustainable methods for producing 4-(4-bromopentyl)morpholine derivatives. Researchers are particularly excited about potential applications in bioconjugation chemistry and prodrug development, where the compound's unique structure could enable new therapeutic strategies. These developments align with current industry focus on sustainable chemical synthesis and atom-efficient processes.
The analytical characterization of 4-(4-bromopentyl)morpholine typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure the compound meets the stringent quality standards required for pharmaceutical applications. The availability of certified reference materials has become increasingly important for quality control in industrial applications.
Looking ahead, the future of 4-(4-bromopentyl)morpholine research appears promising, with potential breakthroughs in medicinal chemistry and material engineering. As synthetic methodologies continue to advance, we can expect to see expanded applications of this versatile compound in cutting-edge technologies. The compound's unique combination of chemical functionality and structural flexibility positions it as a valuable tool for innovation across multiple scientific disciplines.
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